![molecular formula C16H20N2O5S B5074732 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B5074732.png)
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring attached to a carboxamide group, with a phenyl ring substituted with a sulfamoyl group and an ethoxypropyl chain. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-aminophenyl sulfonamide with 3-ethoxypropyl bromide to form the intermediate N-(4-aminophenyl)-N-(3-ethoxypropyl)sulfonamide. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles can be applied to minimize the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitric acid, halogens; reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of inhibiting proteases involved in viral replication.
Medicine: Studied for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing the cleavage of substrate proteins. This inhibition can disrupt viral replication or other biological processes, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-sulfamoylphenyl)furan-2-carboxamide: Lacks the ethoxypropyl chain, which may affect its solubility and biological activity.
N-(4-aminophenyl)furan-2-carboxamide: Lacks the sulfamoyl group, which can influence its reactivity and interaction with biological targets.
N-(4-ethoxyphenyl)furan-2-carboxamide: Lacks the sulfamoyl and ethoxypropyl groups, resulting in different chemical and biological properties.
Uniqueness
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfamoyl group enhances its potential as an enzyme inhibitor, while the ethoxypropyl chain improves its solubility and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-2-22-11-4-10-17-24(20,21)14-8-6-13(7-9-14)18-16(19)15-5-3-12-23-15/h3,5-9,12,17H,2,4,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCROQPYJMIEDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Ethoxy-4-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5074651.png)
![2-(4-fluorophenyl)-N-[3-(2-pyridin-2-ylethyl)phenyl]acetamide](/img/structure/B5074654.png)
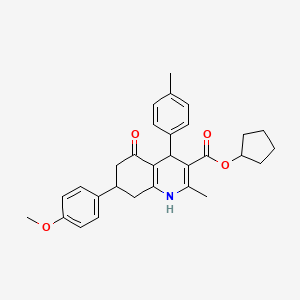
![6-(4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)nicotinonitrile trifluoroacetate (salt)](/img/structure/B5074672.png)
![(5Z)-5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5074675.png)

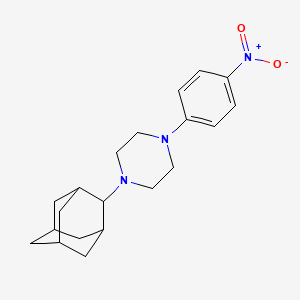
![4-iodo-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5074688.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5074702.png)
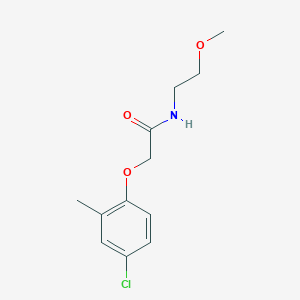
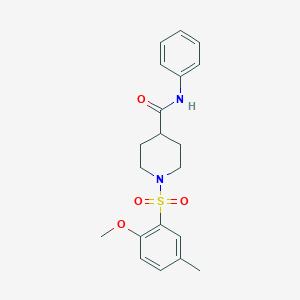
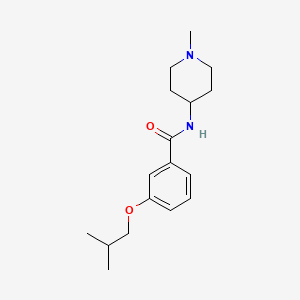
![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)isoxazolidine](/img/structure/B5074726.png)
![N-(4-chlorophenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B5074738.png)
